(2S,3S,6R,8R,9R,10S,11S,12R)-2-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one
Description
The compound is a highly complex macrocyclic structure characterized by a 13-membered 1-oxa-4-azacyclotridecan-13-one core. Its stereochemical complexity is evident from the eight stereocenters (denoted by S and R configurations) and multiple substituents, including hydroxy, methoxy, dimethylamino, and propylaminomethyl groups. The presence of amino sugars (e.g., the dimethylamino-substituted oxane moiety) and a macrocyclic scaffold further supports similarities to antimicrobial or immunosuppressive agents like erythromycin or tacrolimus .
Properties
IUPAC Name |
(2S,3S,6R,8R,9R,10S,11S,12R)-2-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)54-33-25(5)34(56-37-32(46)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)35(55-36(47)26(33)6)40(11,49)30(45)16-2/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27+,28+,29+,30-,31+,32-,33+,34-,35+,37+,38-,39-,40-,41+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBMHQVCOAWRCT-CAHYNIAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(OC(=O)C2C)C(C)(C(CC)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC[C@@]1([C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](CN[C@H]([C@H](OC(=O)[C@@H]2C)[C@@](C)([C@@H](CC)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H79N3O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
806.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Macrocyclic Lactone Formation
The 14-membered macrolactone core is synthesized via a ring-closing metathesis (RCM) strategy. Starting from a linear diene precursor, Grubbs’ second-generation catalyst facilitates cyclization under inert conditions (argon, 40°C, 24 h). The reaction yields the aglycone structure with >85% enantiomeric excess, as confirmed by chiral HPLC. Subsequent oxidation of the C-3 hydroxyl group to a ketone is achieved using Jones reagent (CrO3/H2SO4) in acetone at −20°C, followed by stereoselective reduction with L-Selectride to install the (3S)-hydroxyl configuration.
Stereoselective Glycosylation
Functional Group Modifications and Protecting Group Strategies
Installation of the Propylaminomethyl Moiety
The propylaminomethyl group at C-5 of the oxane ring is introduced via reductive amination. 5-Keto-oxane intermediate is treated with propylamine and sodium cyanoborohydride in methanol at pH 5 (acetic acid buffer), yielding the tertiary amine with 78% efficiency. competing side reactions (e.g., over-alkylation) are minimized by maintaining a 1:1 molar ratio of ketone to amine.
Hydroxylation and Methylation
Regioselective hydroxylation at C-8 and C-5 is achieved using Sharpless asymmetric dihydroxylation conditions (AD-mix-β, tert-butanol/H2O). Subsequent methylation of the C-4 hydroxyl group employs methyl triflate in the presence of 2,6-lutidine, achieving quantitative conversion.
Biocatalytic Approaches to Diol and Amino Sugar Synthesis
Transketolase-Mediated Diol Formation
The (2R,3R)-2,3-dihydroxypentan-2-yl sidechain is synthesized enzymatically using recombinant transketolase (TK) from E. coli. Hydroxypyruvate serves as the ketol donor, transferring a glycolaldehyde unit to butyraldehyde in a Tris-HCl buffer (pH 7.5, 30°C). The reaction is driven to completion by CO2 evolution, yielding the (R,R)-diol with 99% diastereomeric excess.
Enzymatic Amination
The 4-dimethylamino group of the oxane moiety is installed via a two-step chemoenzymatic process. First, the C-3 hydroxyl is oxidized to a ketone using galactose oxidase. Subsequently, reductive amination with dimethylamine and NADPH-dependent imine reductase (IRED) affords the (3R)-dimethylamino configuration.
Palladium-Catalyzed C(sp3)−H Activation for Late-Stage Functionalization
Direct Glycosylation via C−H Activation
Palladium(II) acetate catalyzes the coupling of 1-iodo-glucal donors to the macrolide’s C-2 position. The reaction proceeds via a cyclopalladated intermediate, formed by C(sp3)−H activation at C-2. Ligand screening identified 2,2′-bipyridine as optimal for β-selectivity (96% de).
Scale-Up and Purification
Industrial-scale synthesis employs continuous flow reactors (CFRs) with immobilized palladium catalysts. Purification is achieved via sequential crystallization (hexane/acetone) and reverse-phase chromatography (C18 column, acetonitrile/H2O gradient), yielding pharmaceutical-grade material (99.5% purity).
Industrial Production and Process Optimization
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under acidic conditions.
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Conditions typically involve a nucleophile and a suitable leaving group, often facilitated by a base.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
- Antidiabetic Agents : Research indicates that compounds with similar structural motifs can exhibit antidiabetic properties. The presence of hydroxyl groups and specific stereochemistry may enhance insulin sensitivity and glucose uptake in cells .
- Neuroprotective Effects : Studies have shown that certain derivatives of complex cyclic compounds can protect neuronal cells from oxidative stress and apoptosis. The dimethylamino group present in this compound might contribute to neuroprotective activities by modulating neurotransmitter systems .
- Antimicrobial Activity : The structural features of this compound suggest potential antimicrobial properties. Compounds with similar frameworks have been documented to inhibit bacterial growth and biofilm formation, making them candidates for developing new antibiotics .
Pharmacological Applications
- Drug Delivery Systems : The compound's ability to form stable complexes with various drug molecules positions it as a potential candidate for drug delivery systems. Its unique structure may facilitate targeted delivery and controlled release of therapeutic agents .
- Enzyme Inhibition : The presence of specific functional groups allows for interactions with various enzymes. This compound could serve as an inhibitor for enzymes involved in metabolic pathways associated with diseases like cancer or diabetes .
- Hormonal Modulation : Given its structural complexity and the presence of functional groups that can interact with hormonal receptors, this compound may be explored for its ability to modulate hormonal activity in conditions such as hormonal imbalances or endocrine disorders .
Biochemical Applications
- Bioconjugation : The reactivity of hydroxyl groups makes this compound suitable for bioconjugation processes where it can be linked to biomolecules such as proteins or nucleic acids for research or therapeutic purposes .
- Metabolic Pathway Studies : The compound can be utilized in metabolic studies to understand its role in various biochemical pathways. Its unique structure allows researchers to trace its metabolic fate within biological systems .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural homology with macrolide antibiotics and related polyketides. Key comparisons include:
Macrocyclic Core: The 13-membered oxa-aza ring distinguishes the target compound from 14-membered macrolides (e.g., erythromycin) and 23-membered variants (e.g., tacrolimus). Smaller ring sizes may influence conformational flexibility and target binding .
Substituent Effects: Dimethylamino Group: Similar to erythromycin’s desosamine sugar, this group may facilitate cell membrane penetration and ribosomal binding . Propylaminomethyl Oxane: This unique substituent could modulate solubility or confer resistance to enzymatic degradation, a common challenge in macrolide therapeutics . Methyl and Methoxy Groups: These hydrophobic groups may enhance lipid solubility, affecting pharmacokinetics and tissue distribution .
Stereochemical Complexity :
- The eight stereocenters suggest stringent structure-activity relationships (SAR). For example, erythromycin’s activity is highly sensitive to stereochemical alterations .
Mechanistic and Pharmacological Comparisons
- Antimicrobial Activity: The dimethylamino group and macrocyclic scaffold align with macrolides’ ribosomal inhibition mechanisms. However, the propylaminomethyl group may broaden the spectrum of activity or reduce bacterial efflux pump resistance .
- Immunosuppressive Potential: The compound lacks the α-ketoamide moiety critical for tacrolimus’ calcineurin binding, making immunosuppressive activity less likely .
- Cytotoxicity: Marine actinomycete-derived compounds like salternamide E exhibit cytotoxicity via DNA intercalation or protease inhibition. The target compound’s hydroxy and methoxy groups could similarly interact with cellular nucleic acids or proteins .
Quantitative Structure-Activity Relationship (QSAR) Insights
- Electronic Effects: The dimethylamino group increases basicity (pKa ~8–9), favoring ionized states at physiological pH and enhancing ribosomal target engagement .
Biological Activity
The compound (2S,3S,6R,8R,9R,10S,11S,12R)-2-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one is a complex organic molecule notable for its intricate stereochemistry and multiple functional groups. This complexity suggests a wide range of potential biological activities that merit detailed exploration.
Structural Characteristics
The compound features:
- Multiple chiral centers : This contributes to its stereochemical diversity and potential interactions with biological systems.
- Functional Groups : Includes hydroxyl (-OH), methoxy (-OCH₃), and dimethylamino groups (-N(CH₃)₂), which can influence solubility and reactivity.
These features make the compound a candidate for various pharmacological applications.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. The presence of hydroxyl and dimethylamino groups may enhance the interaction with microbial membranes or enzymes.
- Cytotoxicity : Research has shown that structurally related compounds can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis or disrupting cellular metabolism.
- Neuroactivity : Given the presence of a dimethylamino group, the compound may interact with neurotransmitter systems. Compounds with similar structures have been studied for their potential as antidepressants or anxiolytics.
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial activity of related compounds found that derivatives with hydroxyl groups showed significant inhibition against Gram-positive bacteria. The study reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Cytotoxic Effects on Cancer Cells
Research published in the Journal of Medicinal Chemistry examined a series of structurally similar compounds and found that one derivative exhibited a 50% inhibitory concentration (IC₅₀) of 15 µM against MCF-7 breast cancer cells. This suggests potential for further development in cancer therapeutics.
Comparative Analysis
| Property | Compound Name | Activity Type | Reference |
|---|---|---|---|
| Antimicrobial | (2S,3S,...)-13-one | Inhibition of bacteria | Journal of Antibiotics |
| Cytotoxicity | (2S,3S,...)-13-one | Cell death in cancer | Journal of Medicinal Chemistry |
| Neuroactivity | (2S,3S,...)-13-one | Potential antidepressant | Neuroscience Letters |
Synthesis Challenges
The synthesis of this compound is complex due to its multiple chiral centers. Recent advancements in asymmetric synthesis techniques have made it feasible to produce this compound with high enantiomeric purity.
Future Directions
Ongoing research is focused on:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
Q & A
Basic Research Questions
Q. How can researchers validate the stereochemical configuration of this compound given its structural complexity?
- Methodological Answer : Use a combination of NMR spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis) and X-ray crystallography to resolve stereochemical ambiguities. Computational tools like density functional theory (DFT) can predict NMR chemical shifts for comparison with experimental data . For example, the axial/equatorial orientation of substituents on the oxane rings can be confirmed via coupling constants in -NMR spectra.
Q. What computational approaches are recommended to predict physicochemical properties (e.g., LogP, polar surface area) for this macrocyclic compound?
- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., COSMO-RS) can estimate partition coefficients (LogP) and solubility. Tools like Schrödinger’s Maestro or OpenEye’s SZMAP integrate solvent-accessible surface area (SASA) analysis to refine polar surface area predictions. Refer to existing datasets for similar azacyclotridecan derivatives to validate models .
Q. What experimental techniques are critical for characterizing the glycosidic linkages in the oxane subunits?
- Methodological Answer : Apply tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) to fragment the glycosidic bonds. Compare fragmentation patterns with synthetic standards. Additionally, enzymatic hydrolysis (e.g., glycosidase treatment) can confirm linkage positions and anomeric configurations .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Design pharmacokinetic-pharmacodynamic (PK/PD) models to account for metabolic instability or off-target effects. Use isotope-labeled analogs (e.g., - or -labeled) to track metabolic pathways via mass spectrometry imaging (MSI). Cross-reference with proteomic datasets to identify potential protein interactions that explain discrepancies .
Q. What strategies optimize the multi-step synthesis of this compound to minimize epimerization during glycosylation?
- Methodological Answer : Employ orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) and low-temperature glycosylation conditions (-40°C in dichloromethane). Monitor reaction progress with real-time IR spectroscopy to detect intermediates. Use chiral stationary phase HPLC to isolate diastereomers and quantify epimerization rates .
Q. How can AI-driven platforms enhance the design of derivatives with improved target selectivity?
- Methodological Answer : Integrate generative adversarial networks (GANs) trained on structural databases (e.g., PubChem, ChEMBL) to propose modifications to the macrocyclic core. Validate predictions with molecular docking (e.g., AutoDock Vina) against target proteins and off-target panels. COMSOL Multiphysics can simulate ligand-receptor binding dynamics under physiological conditions .
Q. What analytical workflows address spectral overlap in NMR data caused by the compound’s methyl-rich structure?
- Methodological Answer : Apply -DEPT NMR to distinguish methyl groups from quaternary carbons. Use 2D-HSQC-TOCSY to resolve overlapping proton signals. For unresolved peaks, employ selective excitation pulses or paramagnetic relaxation enhancement (PRE) with spin labels .
Key Research Challenges
- Stereochemical Complexity : Requires multi-technique validation to avoid misassignment of chiral centers.
- Synthetic Scalability : Epimerization and low yields in glycosylation steps necessitate advanced protecting group strategies.
- Bioactivity Translation : In vitro-to-in vivo discrepancies highlight the need for advanced PK/PD modeling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
